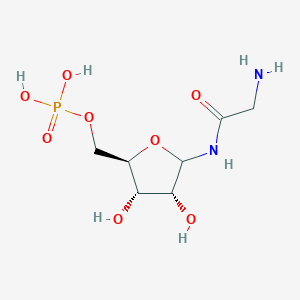

N(1)-(5-phospho-D-ribosyl)glycinamide

Description

Context within Nucleotide Metabolism and De Novo Purine (B94841) Biosynthesis

The de novo purine biosynthesis pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of ten enzymatic steps, culminates in the formation of inosine (B1671953) monophosphate (IMP), the first compound with a complete purine ring. nih.govwikipedia.org IMP then serves as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govwikipedia.org

The formation of GAR is the second step in this critical pathway. wikipedia.orgresearchgate.net The initial committed step involves the conversion of PRPP and glutamine to 5'-phosphoribosylamine (PRA). wikipedia.org Subsequently, the enzyme phosphoribosylamine (B1198786)—glycine (B1666218) ligase, also known as GAR synthetase, catalyzes the reaction of PRA with the amino acid glycine. wikipedia.orgyoutube.com This reaction requires energy in the form of adenosine triphosphate (ATP) to proceed. wikipedia.orgyoutube.com The formation of GAR is a crucial juncture as it incorporates the first portion of the glycine molecule, which contributes significantly to the final purine ring structure. wikipedia.orgyoutube.com

Positional Significance as a Central Intermediate in Purine Ring Assembly

The position of GAR in the de novo purine biosynthesis pathway underscores its importance as a central intermediate. Following its synthesis, GAR is the substrate for the enzyme glycinamide (B1583983) ribonucleotide transformylase (GART). nih.govnih.gov This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to GAR, resulting in the formation of formylglycinamide ribonucleotide (FGAR). nih.govnih.gov This formylation is a critical step in the assembly of the purine ring.

In some organisms, including mammals, the enzyme that synthesizes GAR (GAR synthetase) exists as part of a trifunctional protein that also includes the activities for the third and fifth steps of the pathway. nih.gov This highlights the metabolic channeling and efficiency of this segment of purine synthesis. The subsequent conversion of FGAR involves further enzymatic steps that continue to build upon the GAR-derived structure, ultimately leading to the closure of the imidazole (B134444) ring of the purine nucleus. youtube.com

Chemical and Physical Properties of N(1)-(5-phospho-D-ribosyl)glycinamide (GAR)

| Property | Value | Source |

| Molecular Formula | C7H15N2O8P | nih.gov |

| Molecular Weight | 286.18 g/mol | genome.jp |

| Exact Mass | 286.0566 g/mol | genome.jp |

| IUPAC Name | [(2R,3S,4R)-5-[(2-azaniumylacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl phosphate (B84403) | nih.gov |

| ChEBI ID | CHEBI:18349 | ebi.ac.uk |

| PubChem CID | 5459918 | nih.gov |

Enzymatic Reactions Involving this compound (GAR)

| Reaction | Substrates | Enzyme | Product | EC Number |

| GAR Synthesis | 5'-phosphoribosylamine, Glycine, ATP | Phosphoribosylamine—glycine ligase (GAR synthetase) | This compound (GAR), ADP, Pi | 6.3.4.13 |

| GAR Formylation | This compound (GAR), 10-formyltetrahydrofolate | Glycinamide ribonucleotide transformylase (GART) | N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide (FGAR), Tetrahydrofolate | 2.1.2.2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N2O8P |

|---|---|

Molecular Weight |

286.18 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7?/m1/s1 |

InChI Key |

OBQMLSFOUZUIOB-HJZCUYRDSA-N |

SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)NC(=O)CN)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O |

Synonyms |

eta-GAR glycinamide ribonucleotide |

Origin of Product |

United States |

Enzymology of N 1 5 Phospho D Ribosyl Glycinamide Synthesis and Conversion

Glycinamide (B1583983) Ribonucleotide Synthetase (GAR Synthetase, PurD)

Glycinamide ribonucleotide synthetase (GAR synthetase), encoded by the purD gene, catalyzes the second step in de novo purine (B94841) biosynthesis. nih.gov This ATP-dependent reaction involves the ligation of 5-phospho-D-ribosylamine (PRA) and glycine (B1666218) to form N(1)-(5-phospho-D-ribosyl)glycinamide, also known as glycinamide ribonucleotide (GAR). nih.govwikipedia.org

Catalytic Mechanism and Reaction Intermediates in this compound Formation

The catalytic mechanism of GAR synthetase proceeds in an ordered, sequential manner. wikipedia.org The reaction initiates with the binding of 5-phospho-D-ribosylamine (PRA), followed by ATP, and finally glycine. wikipedia.org The catalytic process involves two main steps:

Glycine Phosphorylation: The carboxylate oxygen of glycine performs a nucleophilic attack on the γ-phosphorus of ATP. wikipedia.orgnih.gov This step leads to the formation of a glycyl-phosphate intermediate and the release of ADP. nih.gov This intermediate is activated for the subsequent nucleophilic attack. nih.gov

Amine Attack and GAR Formation: The amino group of PRA then attacks the carbonyl carbon of the glycyl-phosphate intermediate. wikipedia.orgnih.gov This results in the formation of a carbon-nitrogen bond and the release of inorganic phosphate (B84403) (Pi), yielding the final product, this compound (GAR). wikipedia.orgnih.gov

Computational studies have further elucidated the free-energy profile of this reaction, confirming the formation of the glycyl-phosphate intermediate. nih.gov These analyses also highlight the significant role of charged amino acid residues within the active site in stabilizing the reaction intermediates through delocalized partial atomic charges. nih.gov

Structural Biology of GAR Synthetase: Crystal Structures and Domain Architecture

The crystal structure of GAR synthetase, notably from Escherichia coli and several thermophilic eubacteria, has been resolved to high resolution, providing significant insights into its function. nih.govacs.orgnih.gov The enzyme adopts an α/β structure composed of four distinct domains designated N, A, B, and C. nih.govacs.orgrcsb.org

The N, A, and C domains are clustered together to form a large central core, while the smaller B domain extends outward. nih.govacs.org The B domain is connected to the core by two hinge regions, which are thought to facilitate interdomain movement during the catalytic cycle. nih.govacs.org The active site is located in a cleft between this large core and the mobile B domain. nih.govacs.org Molecular dynamics simulations have suggested the mobility of the B domain is crucial for catalysis. nih.gov

| Domain | Structural Features | Primary Function | Reference |

|---|---|---|---|

| N-domain | Shows similarity to the N-terminal region of glycinamide ribonucleotide transformylase and some dehydrogenases. | Contributes to substrate specificity. | nih.govacs.org |

| A-domain | Part of the ATP-grasp fold. | Facilitates ATP binding. | nih.govwikipedia.orgacs.org |

| B-domain | Connected by two hinge regions, exhibits mobility. A B-loop within this domain helps position the β- and γ-phosphates of ATP. | Involved in ATP binding and facilitates catalysis through domain movement. | nih.govacs.orgnih.gov |

| C-domain | Clustered with N and A domains to form the central core. | Largely responsible for substrate specificity. | nih.govacs.org |

Analysis of Substrate Binding and Enzyme Specificity

Substrate binding to GAR synthetase follows a specific order: PRA binds first, followed by ATP, and then glycine. wikipedia.org The release of products is also ordered, with phosphate being released first, followed by ADP and then GAR. wikipedia.org

The specificity of the enzyme is dictated by interactions within the active site, which lies in the cleft between the main N/A/C domain core and the B domain. nih.govacs.org

ATP Binding: The A and B domains are primarily responsible for binding ATP. nih.govwikipedia.orgacs.org The B-loop of the B domain plays a specific role in fixing the position of the β- and γ-phosphate groups of the bound ATP. nih.gov

Substrate Specificity (PRA and Glycine): The N and C domains are largely responsible for conferring substrate specificity. nih.govwikipedia.orgacs.org The oxygen in the ribose ring of PRA is important for substrate binding, likely due to favorable hydrogen bonding. wikipedia.org The phosphate group of the substrate has also been implicated in recognition by the enzyme. wikipedia.org In Aquifex aeolicus PurD, specific charged amino acid residues within the ATP-grasp domain, such as Lys103, Lys143, Glu185, Glu192, and Lys214, recognize ATP, while Asp212, Arg287, and Glu292 bind to glycine. nih.gov

Evolutionary Relationships and Comparative Enzymology of ATP-Grasp Ligases

GAR synthetase belongs to the ATP-grasp superfamily of enzymes. wikipedia.orgnih.gov This superfamily is characterized by a unique ATP-binding fold where two α+β subdomains "grasp" an ATP molecule between them. wikipedia.orgnih.gov Members of this family catalyze ATP-dependent ligation reactions, typically involving the formation of an acylphosphate intermediate. wikipedia.orgnih.gov

Despite low sequence similarity, GAR synthetase shares high structural similarity with other ATP-grasp ligases such as D-alanine:D-alanine ligase, biotin (B1667282) carboxylase, and glutathione (B108866) synthetase. nih.govacs.orgrcsb.org This structural homology points to a shared evolutionary origin and a common ATP-dependent catalytic mechanism, even though these enzymes catalyze very different chemical reactions. nih.govacs.org The ATP-grasp fold is ancient and its presence is widespread across both prokaryotes and eukaryotes, participating in a variety of essential metabolic pathways. wikipedia.orgnih.gov The N-terminal domain of GAR synthetase also shows similarity to a region of glycinamide ribonucleotide transformylase, suggesting potential evolutionary links between successive enzymes in the purine biosynthesis pathway. nih.govacs.org

Phosphoribosylglycinamide Formyltransferase (GAR Transformylase, GARTfase, PurN/PurT)

Phosphoribosylglycinamide formyltransferase, also known as GAR transformylase, catalyzes the third step of de novo purine biosynthesis. wikipedia.orgebi.ac.uk This enzyme facilitates the formylation of this compound (GAR) to produce N2-formyl-N1-(5-phospho-D-ribosyl)glycinamide (fGAR). wikipedia.org In E. coli, two distinct genes, purN and purT, encode for enzymes that can carry out this transformation, each employing a different catalytic mechanism. wikipedia.orgnih.gov

Distinct Catalytic Mechanisms: Folate-Dependent (PurN) vs. Formate (B1220265)/ATP-Dependent (PurT)

The two types of GAR transformylase are distinguished by their source of the formyl group and their dependence on cofactors.

Folate-Dependent (PurN): The PurN-encoded enzyme is the classical GAR transformylase found in humans and many other organisms. wikipedia.orgnih.gov It utilizes 10-formyltetrahydrofolate (10-formyl-H4folate) as the formyl group donor. wikipedia.orgnih.gov The reaction is a direct acyl substitution where the terminal amino group of GAR acts as a nucleophile, attacking the formyl carbon of 10-formyl-H4folate. wikipedia.orgebi.ac.uk Key active site residues, such as His108 and Asp144 in the E. coli enzyme, play crucial roles in stabilizing the transition state and facilitating proton transfer, possibly assisted by a water molecule. wikipedia.orgebi.ac.uk In humans, GAR transformylase is part of a trifunctional enzyme that also includes GAR synthetase and aminoimidazole ribonucleotide synthetase (AIRS) activities. wikipedia.org

Formate/ATP-Dependent (PurT): The PurT-encoded GAR transformylase, identified in organisms like E. coli and Bacillus subtilis, represents an alternative, non-folate-dependent pathway. nih.govnih.gov This enzyme utilizes formate and ATP to achieve the formylation of GAR. nih.gov The reaction proceeds through a formyl phosphate intermediate. ebi.ac.uk First, formate acts as a nucleophile, attacking ATP to generate the formyl phosphate intermediate and ADP. ebi.ac.uk Subsequently, the amino group of GAR, deprotonated by an active site residue like Asp286, attacks the carbonyl carbon of the formyl phosphate intermediate to form fGAR. ebi.ac.uk The PurT enzyme shows no significant sequence homology to the PurN transformylase. nih.gov

| Feature | PurN (Folate-Dependent) | PurT (Formate/ATP-Dependent) | Reference |

|---|---|---|---|

| Gene | purN | purT | wikipedia.orgnih.gov |

| Formyl Donor | 10-formyltetrahydrofolate | Formate | wikipedia.orgnih.gov |

| Cofactor Requirement | Tetrahydrofolate derivatives | ATP | wikipedia.orgnih.gov |

| Key Intermediate | Direct transfer, tetrahedral intermediate proposed | Formyl phosphate | wikipedia.orgebi.ac.ukebi.ac.uk |

| Distribution | Widespread (e.g., humans, E. coli) | Found in some bacteria (e.g., E. coli, B. subtilis) | wikipedia.orgnih.govnih.gov |

Active Site Characterization and Folate-Binding Region Studies in GARTfase

Glycinamide ribonucleotide formyltransferase (GARTfase) catalyzes the formylation of this compound by transferring a formyl group from 10-formyltetrahydrofolate (10-formyl-THF). wikipedia.org The enzyme's active site is a well-defined cleft situated between its two domains. wikipedia.org This cleft is composed of a binding site for GAR and a distinct pocket for the folate cofactor. wikipedia.org

The folate-binding pocket is a significant area of study and is delineated by three regions: the pteridine-binding cleft, the benzoylglutamate region, and the formyl transfer region. wikipedia.org A flexible folate-binding loop is a crucial feature of this pocket, which changes conformation based on the pH of the solution. wikipedia.org Research indicates that human GARTfase is most active at a pH between 7.5 and 8.0. wikipedia.orgnih.gov

Several amino acid residues are critical for catalysis and substrate binding. In E. coli GARTfase, His108 is thought to stabilize the tetrahedral intermediate of the reaction, while Asn106 helps to correctly position the formyl group for transfer. wikipedia.orgebi.ac.uk Asp144 is also essential, forming a salt bridge with His108 to maintain its correct protonation state and potentially activating a water molecule that facilitates proton transfer during catalysis. ebi.ac.uknih.gov The orientation of GAR in the active site is further secured by an extensive network of hydrogen bonds. nih.gov Many of these key active site residues are conserved across different species, including bacteria, yeast, and humans. wikipedia.org

Table 1: Key Active Site Residues in E. coli GARTfase and Their Postulated Functions

| Residue | Location | Postulated Function | Reference |

| Asn106 | Part of β5 sheet, near substrates | Orients the formyl group; stabilizes the oxyanion intermediate. | ebi.ac.uk |

| His108 | Part of β5 sheet, near substrates | Stabilizes the transition state and tetrahedral intermediate. | wikipedia.orgebi.ac.uk |

| Asp144 | Loop region capping the folate site | Forms a salt bridge with His108; may activate a catalytic water molecule. | ebi.ac.uknih.gov |

Structural Insights into Human GART Trifunctional Enzyme (GARS-AIRS-GART)

In humans, GARTfase activity is contained within a large, trifunctional enzyme known as GARS-AIRS-GART. wikipedia.orgnih.gov This 108-110 kDa polypeptide also contains the enzymatic activities for glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), which catalyze the second and fifth steps of de novo purine synthesis, respectively. wikipedia.orgnih.gov The GARTfase activity is located on the C-terminal domain of the protein. wikipedia.org

Structural studies, including small-angle X-ray scattering, suggest the full-length protein forms a dimer and has a flexible, seesaw-like shape. nih.gov This architecture and the proximity of the different enzyme units are thought to enhance the efficiency of the metabolic pathway by facilitating the transfer of intermediates. wikipedia.orgnih.gov

Reaction Kinetics and Mechanisms of Formyl Group Transfer to this compound

The enzymatic transfer of a formyl group to this compound (GAR) is a nucleophilic acyl substitution. wikipedia.org The proposed mechanism involves the direct attack of the terminal amino group of GAR on the formyl carbon of the 10-formyltetrahydrofolate (10-formyl-THF) cofactor. wikipedia.orgebi.ac.uk This attack forms a tetrahedral intermediate, which is stabilized by active site residues like His108. wikipedia.orgebi.ac.uk The intermediate then collapses, breaking the bond to the tetrahydrofolate (THF) and yielding N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide (fGAR) and THF. ebi.ac.uk A water molecule, potentially activated by Asp144, is believed to mediate the necessary proton transfer to the N10 of the folate cofactor. ebi.ac.uk

Kinetic analyses have been performed on both E. coli and human GARTfase to determine key parameters. For the human enzyme, initial velocity studies have established dissociation constants (Kd) for GAR and the folate analog fDDF to be 3.0 µM and 2.8 µM, respectively. nih.gov Studies on the E. coli enzyme suggest a random sequential kinetic mechanism, where the enzyme can bind either GAR or the folate cofactor in no required order. nih.govacs.org For the E. coli enzyme, the rate-determining step for the steady-state turnover involves the ternary complex of the enzyme with both substrates. nih.gov

Table 2: Comparative Kinetic Parameters for GARTfase

| Enzyme Source | Substrate/Ligand | Parameter | Value | Reference |

| Human | β-GAR | Kd | 3.0 ± 0.2 µM | nih.gov |

| Human | fDDF (folate analog) | Kd | 2.8 ± 0.2 µM | nih.gov |

| E. coli | GAR | Km | ~16.7 - 80 µM | acs.org |

| E. coli | GAR | Kd | ~150 ± 40 µM | acs.org |

| E. coli | (Forward Reaction) | kcat | ~16 - 80 s-1 | acs.org |

| E. coli | (Reverse Reaction) | kcat | ~1.2 s-1 | acs.org |

Regulation of N 1 5 Phospho D Ribosyl Glycinamide Metabolism and Purine Pathway Flux

Allosteric Feedback Control Mechanisms Affecting Purine (B94841) Biosynthesis Enzymes

A primary mechanism for the rapid control of metabolic flux is allosteric feedback inhibition, where the end-products of a pathway bind to and inhibit enzymes at earlier steps. In de novo purine biosynthesis, the key regulatory enzyme is glutamine phosphoribosylpyrophosphate amidotransferase (PPAT, also known as ATase), which catalyzes the first committed step of the pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine (PRA), the precursor to GAR. wikipedia.orgwikipedia.org

Research has revealed a sophisticated layer of this regulation known as synergistic inhibition. nih.gov PPAT possesses two distinct nucleotide-binding sites per subunit: a catalytic (C) site and an allosteric (A) site. wikipedia.orgnih.govnih.gov The binding of specific pairs of nucleotides, such as AMP and GMP, to these separate sites results in an inhibitory effect that is significantly greater than the simple sum of their individual effects. wikipedia.orgnih.gov For instance, in Bacillus subtilis, the binding of GMP to the catalytic site was found to increase the binding affinity for ADP at the allosteric site by approximately 20-fold, amplifying the regulatory signal. nih.gov This synergistic mechanism allows for a more sensitive and robust control of purine synthesis in response to the balance between adenine (B156593) and guanine (B1146940) nucleotide pools. nih.govlibretexts.org If there is an imbalance, the enzyme is only partially inhibited, allowing the pathway to proceed slowly to restore balance; however, when both adenine and guanine nucleotides are abundant, the enzyme is fully inhibited. libretexts.orgyoutube.com

| Enzyme | Allosteric Regulator(s) | Effect | Mechanism |

|---|---|---|---|

| Amidophosphoribosyltransferase (PPAT) | AMP, GMP, ADP, GDP | Inhibition | Binds to allosteric (A) and catalytic (C) sites, reducing enzyme activity. wikipedia.orgthesciencenotes.com |

| Amidophosphoribosyltransferase (PPAT) | AMP + GMP (or other pairs) | Synergistic Inhibition | Simultaneous binding to A and C sites produces inhibition greater than the additive effects of individual nucleotides. nih.govnih.gov |

| Amidophosphoribosyltransferase (PPAT) | PRPP | Activation | Feedforward activation; PRPP is the substrate but also acts as an allosteric activator. wikipedia.orgnews-medical.net |

| Adenylosuccinate Synthetase | AMP | Feedback Inhibition | The end-product of the AMP branch inhibits the first enzyme in that branch. libretexts.org |

| IMP Dehydrogenase (IMPDH) | GMP | Feedback Inhibition | The end-product of the GMP branch inhibits the first enzyme in that branch. libretexts.org |

| IMP Dehydrogenase (IMPDH) | ATP | Allosteric Activation | ATP acts as an allosteric activator, a mechanism conserved across various species. frontiersin.org |

Dynamics of Purinosome Assembly and Its Role in Metabolic Channeling and Efficiency

Beyond the regulation of individual enzymes, eukaryotic cells employ a higher-order spatial and temporal organization of the de novo purine synthesis pathway. Under conditions of high purine demand or purine depletion, the six enzymes that catalyze the ten steps from PRPP to inosine (B1671953) monophosphate (IMP) co-localize in the cytoplasm to form dynamic, reversible, multi-enzyme complexes known as purinosomes. nih.govpnas.orgnih.gov These structures, which can be visualized as discrete puncta within cells, are thought to function as metabolons—transient structural-functional complexes that enhance metabolic flux. nih.govjst.go.jpnih.gov

The core components of the purinosome include the six enzymes of the de novo pathway: PPAT, the trifunctional enzyme GART (which contains phosphoribosylglycinamide synthetase, phosphoribosylglycinamide formyltransferase, and phosphoribosylaminoimidazole synthetase activities), phosphoribosylformylglycinamidine synthase (PFAS), the bifunctional enzyme PAICS (phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase), adenylosuccinate lyase (ADSL), and the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase). nih.govwikipedia.org Further research indicates that functional purinosomes also incorporate enzymes for the conversion of IMP to AMP and GMP, as well as enzymes from adjacent pathways that supply necessary cofactors. nih.govnih.gov

The assembly and disassembly of purinosomes are dynamic processes regulated by the metabolic state of the cell. acs.orgnih.gov Formation is induced by purine-depleted conditions and is reversed upon the addition of purines to the culture medium. nih.govpsu.edu The process is also linked to the cell cycle, with the highest number of purinosome-containing cells observed during the G1 phase, when the demand for nucleotide synthesis is greatest in preparation for DNA replication. pnas.orgresearchgate.net Purinosomes are often found localized near mitochondria, a strategic positioning that likely facilitates access to mitochondrially-derived substrates such as glycine (B1666218) and ATP, which are required in large quantities for the energy-intensive process of purine synthesis. nih.govjst.go.jp

| Enzyme Symbol | Enzyme Name | Function in Pathway |

|---|---|---|

| PPAT | Amidophosphoribosyltransferase | Catalyzes the first committed step (Step 1). nih.gov |

| GART | Trifunctional Phosphoribosylglycinamide Synthetase/Formyltransferase/Phosphoribosylaminoimidazole Synthetase | Catalyzes steps 2, 3, and 5. Step 2 produces N(1)-(5-phospho-D-ribosyl)glycinamide. nih.gov |

| PFAS | Phosphoribosylformylglycinamidine Synthase | Catalyzes step 4. wikipedia.org |

| PAICS | Bifunctional Phosphoribosylaminoimidazole Carboxylase/Succinocarboxamide Synthetase | Catalyzes steps 6 and 7. wikipedia.org |

| ADSL | Adenylosuccinate Lyase | Catalyzes step 8. wikipedia.org |

| ATIC | Bifunctional 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase | Catalyzes steps 9 and 10, leading to IMP formation. wikipedia.org |

Transcriptional and Post-Translational Regulation of Genes Encoding GAR-Related Enzymes

Long-term regulation of the purine pathway is achieved through the control of gene expression and post-translational modifications (PTMs) of the biosynthetic enzymes. frontiersin.org These mechanisms allow the cell to adapt its synthetic capacity over longer timescales in response to developmental cues or persistent changes in the cellular environment.

Transcriptional Regulation: The expression of genes encoding purine biosynthesis enzymes, including the GAR-related enzyme GART, is subject to transcriptional control. In bacteria such as E. coli, the expression of most pur genes is negatively regulated by the PurR repressor, which binds to specific DNA sequences (PUR boxes) in the presence of purine co-repressors like hypoxanthine (B114508) or guanine, thereby shutting down transcription. frontiersin.orgresearchgate.net

In eukaryotes, the regulation is more complex and often linked to cell proliferation signals. The transcription factor c-Myc, a key regulator of cell growth, has been shown to drive the expression of several de novo purine synthesis genes, including PPAT and GART, in various cancer models. frontiersin.org Similarly, the transcriptional co-factor VGLL3 has been found to increase the expression of GART, promoting proliferation in lung cancer cells. frontiersin.org In Drosophila melanogaster, the transcription of the Prat gene (encoding PPAT) is dependent on the DNA replication-related element binding factor (DREF), directly linking purine synthesis to the machinery of cell proliferation. nih.gov

Post-Translational Regulation: Post-translational modifications represent a crucial layer of regulation that can rapidly modulate enzyme activity, stability, or protein-protein interactions. abcam.comwikipedia.orgthermofisher.com Proteomic studies have revealed that the six core enzymes of the de novo purine pathway are extensively modified by a variety of PTMs, including phosphorylation, acetylation, and methylation. nih.govnih.gov

A comprehensive analysis identified 174 distinct modifications on 135 residues across the six human enzymes. nih.gov Crucially, a majority of these PTMs were detected exclusively in either purine-replete or purine-depleted conditions, suggesting a direct role in regulating the pathway in response to purine availability. nih.govnih.gov For example, a likely phosphorylation site on PPAT at residue Threonine-397, mediated by the kinase AKT, was only observed in cells grown with supplemental purines. nih.gov This suggests a potential mechanism where signaling pathways can directly "switch off" or alter the function of key enzymes when purines are plentiful, complementing the allosteric feedback mechanisms. nih.govnih.gov These modifications could regulate enzymatic activity, influence the assembly of the purinosome, or mark enzymes for degradation. nih.gov

| Modification Type | Description | Potential Regulatory Role |

|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by kinases. abcam.com | Can act as a molecular switch to alter enzyme activity, stability, or interaction with other proteins. A key PTM for signaling pathway integration. nih.govnih.gov |

| Acetylation | Addition of an acetyl group, typically to lysine (B10760008) residues, catalyzed by acetyltransferases. abcam.com | Can neutralize the positive charge of lysine, potentially affecting protein conformation, protein-protein interactions, and stability. |

| Methylation | Addition of a methyl group to lysine or arginine residues, catalyzed by methyltransferases. abcam.com | Can alter a protein's hydrophobic character and its interaction capabilities without changing its charge. |

| Ubiquitination | Addition of one or more ubiquitin proteins to a substrate protein. | Can signal for protein degradation via the proteasome or serve non-degradative roles in signaling and protein trafficking. |

Biological and Pathophysiological Implications of N 1 5 Phospho D Ribosyl Glycinamide Dysregulation

Role in Cellular Proliferation and Growth Control Mechanisms

The synthesis of N(1)-(5-phospho-D-ribosyl)glycinamide is a critical step in providing the necessary purine (B94841) precursors for DNA and RNA synthesis, which are indispensable for cell division and growth. Rapidly proliferating cells, such as those in cancerous tissues, have a heightened demand for nucleotides, making the enzymes involved in purine biosynthesis, including GART, attractive targets for therapeutic intervention.

The enzyme GART catalyzes the conversion of this compound to its formylated derivative, a key reaction in the de novo purine synthesis pathway. Studies have shown that the inhibition of GART can disrupt the supply of purine nucleotides, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells. patsnap.com This highlights the pivotal role of the metabolic flux through this compound in sustaining rapid cell proliferation.

Research has demonstrated that cancer cells are often more reliant on the de novo purine biosynthesis pathway compared to normal cells, which can utilize salvage pathways to recycle purines from degraded nucleic acids. patsnap.com This metabolic reprogramming makes cancer cells particularly vulnerable to the inhibition of enzymes like GART. By targeting this pathway, the production of this compound's downstream products is halted, selectively impairing the viability of cancer cells without significantly affecting normal cells. patsnap.com

Mechanistic Links to Disease States and Models

The dysregulation of the metabolic pathway involving this compound has been implicated in a variety of disease states, ranging from cancer to neurological disorders and infectious diseases.

In the context of cancer biology, the dependence of tumor cells on the de novo purine biosynthesis pathway is a well-established phenomenon. The enzyme GART, which processes this compound, has been identified as a key player in the proliferation and survival of various cancer cell types.

Pathway Dependence and Enzyme Targeting:

Increased Demand in Cancer Cells: Rapidly dividing cancer cells have a significantly higher demand for nucleotides to support DNA and RNA synthesis compared to normal cells. patsnap.com This makes the de novo purine synthesis pathway, and specifically the steps involving this compound, critical for tumor growth.

GART as a Therapeutic Target: GART inhibitors are small molecules designed to block the active site of the enzyme, thereby disrupting purine synthesis. patsnap.com This leads to a depletion of essential nucleotides, causing metabolic stress and DNA damage in cancer cells, ultimately triggering apoptosis. patsnap.com Preclinical studies have shown the potent anticancer activity of GART inhibitors in various tumor models, including breast cancer, lung cancer, and leukemia. patsnap.com

Synergistic Effects: The GART inhibitor lometrexol has demonstrated synergistic antiproliferative effects when combined with other approved cancer drugs, such as 4OH-tamoxifen and CDK4/CDK6 inhibitors, in breast cancer cells. nih.gov

Metabolic Reprogramming and Signaling Pathways:

GART and Estrogen Receptor Alpha (ERα): In ERα-positive breast cancers, inhibition of GART has been shown to induce the degradation of ERα and prevent cancer cell proliferation. nih.gov Reduced GART expression correlates with a longer relapse-free survival in women with this type of breast cancer. nih.gov

Regulation of Signaling Pathways: In non-small cell lung cancer, GART has been found to promote cell proliferation and migration by targeting the PAICS-Akt-β-catenin pathway. nih.gov Similarly, in colorectal cancer, GART has been identified as a novel methyltransferase that enhances the stability of RuvB-like AAA ATPase 1 (RUVBL1), leading to the activation of the Wnt/β-catenin signaling pathway and promoting tumor stemness. nih.gov

| Cancer Type | Role of GART/Purine Synthesis | Associated Signaling Pathways | Therapeutic Implication |

| Breast Cancer (ERα+) | Promotes cell proliferation and contributes to endocrine therapy resistance. nih.gov | Interacts with ERα signaling. nih.gov | GART inhibition is a potential therapeutic strategy. nih.gov |

| Non-Small Cell Lung Cancer | Promotes proliferation and migration. nih.gov | PAICS-Akt-β-catenin pathway. nih.gov | GART may serve as a therapeutic target. nih.gov |

| Colorectal Cancer | Promotes tumor stemness. nih.gov | Wnt/β-catenin signaling pathway. nih.gov | The GART inhibitor pemetrexed shows promise in combination therapy. nih.gov |

| Hepatocellular Carcinoma & Glioma | Higher expression is linked to poor prognosis; knockdown inhibits cell proliferation. nih.gov | - | GART is a potential biomarker and therapeutic target. nih.gov |

The gene encoding the trifunctional protein that includes the GART domain (GARS-AIRS-GART) is located on chromosome 21. wikipedia.org Its overexpression has been linked to Down syndrome, a genetic condition caused by trisomy 21.

Studies have shown that the GARS-AIRS-GART protein is overexpressed in the cerebellum during the postnatal development of individuals with Down syndrome. wikipedia.org While this protein is typically undetectable in the cerebellum shortly after birth in healthy individuals, it is found at high levels during prenatal development. wikipedia.org The aberrant overexpression of GART in the developing cerebellum of individuals with Down syndrome may contribute to the neurological abnormalities associated with the condition. oup.com However, the precise mechanisms by which GART overexpression leads to these developmental changes are still under investigation.

The de novo purine biosynthesis pathway is essential for the virulence and pathogenesis of several human and plant fungal pathogens. nih.govfrontiersin.org While some fungi can salvage purines from their environment, the de novo pathway becomes critical during infection due to factors like rapid proliferation and the host immune response. nih.gov

Essential for Fungal Growth and Infection: In plant pathogenic fungi, blocking the de novo purine synthesis pathway inhibits the formation of penetration structures and invasive growth, which are crucial for infection. frontiersin.orgnih.gov

Attractive Antifungal Target: The enzymes of the de novo purine pathway, including those involved in the metabolism of this compound, are considered promising targets for the development of new antifungal drugs. nih.govresearchgate.net Deletion or disruption of these enzymes in fungal pathogens like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans leads to reduced virulence or avirulence. nih.gov

Recent research has begun to uncover the intricate links between purine metabolism, circadian rhythms, and energy homeostasis.

In the fruit fly Drosophila, the gene Gart has been shown to be expressed in the glia, fat body, and gut, where it plays a role in regulating feeding behavior and energy homeostasis. nih.gov The expression of Gart is directly regulated by the core circadian clock proteins CLOCK and CYCLE. nih.gov Gart in the gut is crucial for maintaining endogenous feeding rhythms and food intake, while its function in the glia and fat body helps regulate the balance between energy synthesis and metabolism. nih.gov

Furthermore, studies in zebrafish have revealed that the circadian clock controls the cell cycle through the regulation of de novo purine synthesis. plos.org The levels of inosine (B1671953) 5'-monophosphate (IMP), a downstream product of the pathway involving this compound, exhibit significant circadian oscillations. plos.org This suggests that the circadian regulation of purine synthesis is a key mechanism that confers rhythmicity to the cell cycle. plos.org

The dysregulation of purine metabolism, including the pathways involving this compound, has been associated with various metabolic diseases.

In a mouse model of high-fat diet-induced obesity, the circadian rhythmicity of purine catabolism was found to be dampened. nih.govnih.gov This suggests that a high-fat diet can alter the normal daily oscillations of metabolic pathways, particularly those related to purines. nih.gov The expression of genes encoding enzymes in the purine catabolism pathway was found to be highly correlated with the rhythmicity of core clock genes. nih.gov

Abnormal levels of uric acid, the end product of purine catabolism, are associated with gout and have been observed in patients with metabolic syndrome, cardiovascular disease, and type 2 diabetes. nih.gov While these findings primarily focus on the catabolic end of purine metabolism, they highlight the broader implications of purine dysregulation in metabolic health. The intricate balance of purine synthesis and degradation is crucial for maintaining metabolic homeostasis, and disruptions in this balance can contribute to the pathophysiology of various metabolic disorders.

Interconnections with One-Carbon Metabolism and Folate Biochemistry

The metabolic fate of this compound is intrinsically linked to the cellular network of one-carbon metabolism, with folate biochemistry playing a central and indispensable role. This connection is primarily mediated by the trifunctional enzyme Glycinamide (B1583983) Ribonucleotide Transformylase (GART), which utilizes a folate derivative to catalyze a key step in de novo purine biosynthesis.

The GART enzyme possesses phosphoribosylglycinamide formyltransferase activity, which is responsible for the formylation of this compound. This reaction involves the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF), a folate coenzyme, to the amino group of the glycinamide moiety of this compound. The product of this reaction is N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide (fGAR). This step is critical as it incorporates the C8 atom into the developing purine ring.

The one-carbon units, carried by tetrahydrofolate, are primarily derived from serine through the action of serine hydroxymethyltransferase (SHMT). This highlights a direct flux of one-carbon units from amino acid metabolism into purine synthesis, with this compound acting as a key acceptor molecule. The regeneration of tetrahydrofolate from dihydrofolate, catalyzed by dihydrofolate reductase (DHFR), is essential for maintaining the pool of folate coenzymes required for this and other one-carbon transfer reactions.

The efficiency of the GART-catalyzed reaction is influenced by the polyglutamylation state of the folate coenzyme. Studies have shown that polyglutamylated forms of 10-formyl-THF are more effective substrates for GART, indicating that the length of the polyglutamate tail can modulate the rate of purine biosynthesis. This provides a mechanism for regulating the flow of one-carbon units into this critical pathway.

Dysregulation of the interplay between this compound metabolism and the folate cycle can have significant pathophysiological consequences. Inadequate folate levels can lead to a depletion of 10-formyl-THF, thereby impairing the formylation of this compound and subsequent purine synthesis. This is particularly detrimental to rapidly proliferating cells, such as those in the erythroid lineage and in cancerous tissues, which have a high demand for nucleotides for DNA and RNA synthesis. Consequently, the GART enzyme and its interaction with folate coenzymes have been a major target for the development of anticancer drugs.

| Molecule | Role in the Interconnection | Key Enzyme(s) | Metabolic Pathway |

|---|---|---|---|

| This compound | Acceptor of a one-carbon unit | Glycinamide Ribonucleotide Transformylase (GART) | De Novo Purine Biosynthesis |

| 10-formyltetrahydrofolate (10-formyl-THF) | Donor of a one-carbon (formyl) group | Glycinamide Ribonucleotide Transformylase (GART) | Folate Cycle / One-Carbon Metabolism |

| N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide | Product of the formylation reaction | Glycinamide Ribonucleotide Transformylase (GART) | De Novo Purine Biosynthesis |

| Serine | Primary source of one-carbon units | Serine Hydroxymethyltransferase (SHMT) | One-Carbon Metabolism |

| Tetrahydrofolate (THF) | Carrier of one-carbon units | Dihydrofolate Reductase (DHFR) | Folate Cycle |

Advanced Research Methodologies and Experimental Approaches for Studying N 1 5 Phospho D Ribosyl Glycinamide

Structural Biology Techniques for Enzyme Characterization

Understanding the three-dimensional architecture of GARS is fundamental to comprehending its function and the binding of its substrates, including the precursors to N(1)-(5-phospho-D-ribosyl)glycinamide.

X-ray crystallography has been instrumental in revealing the high-resolution atomic structure of GARS from various organisms. The structure of GARS from Escherichia coli has been solved and refined to a resolution of 1.6 Å. nih.govacs.org This high level of detail provides precise insights into the enzyme's architecture and active site.

The GARS enzyme typically adopts an α/β structure composed of four distinct domains labeled N, A, B, and C. nih.govacs.org The N, A, and C domains form a large, central core, while the smaller B domain extends outward from this core. nih.gov The active site, where this compound is synthesized, is located in a cleft between the main core (N, A, and C domains) and the mobile B domain. nih.govacs.org Structural studies show that the A and B domains are primarily involved in binding ATP, whereas the N and C domains are largely responsible for conferring specificity for the other substrates, glycine (B1666218) and PRA. nih.govacs.org

Structural comparisons reveal that GARS shares a similar fold with other ATP-dependent enzymes like D-alanine:D-alanine ligase and glutathione (B108866) synthetase, despite having low sequence similarity, pointing to a conserved catalytic mechanism. nih.govacs.org

| Organism | PDB Accession | Resolution (Å) | Key Structural Features |

|---|---|---|---|

| Escherichia coli | 1GSO | 1.6 | Four domains (N, A, B, C); Active site in a cleft between the B domain and the N-A-C core. nih.govacs.orgwikipedia.org |

| Thermus thermophilus | 2QK4 | 2.2 | Similar overall structure to other GARS, determined in apo form. wikipedia.orgnih.gov |

| Geobacillus kaustophilus | 2Y54 | 2.0 | Structures determined in both apo and ligand-bound forms, revealing domain orientation variability. nih.gov |

| Aquifex aeolicus | 2XZL | 2.3 | Structures determined in both apo and ligand-bound forms; B loop shown to fix ATP position. nih.gov |

Computational methods, particularly molecular dynamics (MD) simulations, complement static crystal structures by providing insights into the dynamic nature of the enzymatic reaction that produces this compound. sjsu.edu MD simulations model the movement of atoms and molecules over time, allowing researchers to observe protein flexibility and conformational changes that are essential for catalysis. sjsu.edunih.gov

For GARS, MD simulations have been used to investigate the mobility of its domains. nih.gov These simulations have suggested that the B domain is flexible and that its orientation can vary, a movement critical for enclosing the substrates in the active site and facilitating the reaction. nih.gov Furthermore, simulations can help predict how substrates and products, including this compound, bind within the active site and how specific amino acid residues interact with them throughout the catalytic cycle. nih.gov These computational approaches are powerful for proposing and testing hypotheses about the reaction mechanism at a molecular level. nih.gov

Enzyme Kinetics and Mechanistic Studies (e.g., Isotope Effects, Mutagenesis)

Kinetic and mechanistic studies are performed to understand the sequence of substrate binding and product release and to identify key amino acid residues involved in catalysis. For GARS, initial velocity and product inhibition studies have been crucial. Research on the E. coli enzyme is most consistent with a sequential, ordered mechanism where phosphoribosylamine (B1198786) (PRA) binds first, followed by MgATP, and then glycine. nih.gov After the formation of this compound, the products are released in the order of phosphate (B84403) (Pi), MgADP, and finally this compound (GAR). nih.gov

Isotope-labeling studies provide direct evidence for the chemical mechanism. When the reaction is carried out with glycine labeled with the heavy oxygen isotope [¹⁸O], the ¹⁸O is quantitatively transferred to the inorganic phosphate product. nih.gov This finding supports a mechanism involving the nucleophilic attack of the glycine carboxylate oxygen on the γ-phosphate of ATP.

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acids. neb.com By changing a single amino acid in the enzyme's active site, researchers can observe the effect on substrate binding or catalytic rate, thereby confirming the residue's role. For instance, mutating a residue hypothesized to bind the glycine substrate would be expected to increase the Michaelis constant (Km) for glycine, indicating weaker binding. nih.gov This approach allows for a detailed mapping of the functional roles of active site residues in the synthesis of this compound. nih.govnih.gov

| Experimental Approach | Finding | Conclusion |

|---|---|---|

| Initial Velocity & Product Inhibition Studies | Consistent with a sequential, ordered Ter Ter mechanism. nih.gov | Substrate binding order: PRA → MgATP → Glycine. Product release order: Pi → MgADP → GAR. nih.gov |

| Isotope Effect Study with [¹⁸O]glycine | Quantitative transfer of ¹⁸O from glycine to inorganic phosphate (Pi). nih.gov | Supports a mechanism where glycine's carboxylate oxygen attacks the γ-phosphate of ATP. nih.gov |

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering techniques enable the production of large quantities of GARS for study and allow for the investigation of its function within the complex network of cellular metabolism.

To obtain the large amounts of pure GARS needed for structural and mechanistic studies, the gene encoding the enzyme (in E. coli, the purD gene) is cloned into an expression vector. nih.gov This recombinant plasmid is then introduced into a host organism, typically E. coli, which can be induced to produce the enzyme at very high levels (overexpression). nih.govnih.gov

The GARS enzyme is often engineered to include an affinity tag, such as a polyhistidine tag (His-tag), at its N- or C-terminus. nih.govacs.org This tag allows for a highly specific and efficient one-step purification method called immobilized metal affinity chromatography (IMAC). nih.gov The crude cell lysate containing the overexpressed enzyme is passed over a resin with chelated metal ions (e.g., Ni²⁺), which binds tightly to the His-tag. After washing away other proteins, the pure recombinant GARS can be eluted from the resin. lycoming.edu This process allows for the purification of the enzyme to homogeneity in just a few steps. nih.gov

| Step | Description | Purpose |

|---|---|---|

| Cloning | The purD gene is amplified (e.g., via PCR) and inserted into an expression plasmid vector. nih.govnih.gov | Create a recombinant DNA construct for expressing GARS. |

| Transformation | The recombinant plasmid is introduced into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). lycoming.edu | Generate a cellular factory for the enzyme. |

| Overexpression | Bacterial cultures are grown and expression is induced, often by adding IPTG. nih.gov | Produce large quantities of the target GARS enzyme. |

| Purification | Cells are lysed and the enzyme is purified from the lysate, commonly using affinity chromatography (e.g., Ni-NTA for His-tagged GARS). nih.govnih.gov | Isolate the GARS enzyme to near-homogeneity for downstream analysis. |

Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. worktribe.com When combined with stable isotope labeling, ¹³C-MFA becomes a powerful tool for studying the activity of intracellular pathways, including the de novo purine (B94841) pathway that produces this compound. worktribe.com

In this approach, cells are fed a substrate labeled with a stable isotope, such as [¹³C]-glucose or [¹³C]-glycine. worktribe.com As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intermediates, including the purine precursor this compound. By measuring the pattern of isotope incorporation into these metabolites (typically using mass spectrometry), researchers can calculate the flux through the GARS-catalyzed reaction. nih.gov

Creation and Characterization of Genetic Mutants and Knockout Models

The functional significance of this compound and its synthesizing enzyme, glycinamide (B1583983) ribonucleotide synthetase (GARS), has been extensively elucidated through the creation and analysis of genetic mutants and knockout models in various organisms. These models provide invaluable insights into the physiological roles of the de novo purine synthesis pathway and the consequences of its disruption.

In rice (Oryza sativa L.), a GARS mutant was identified to be crucial for early chloroplast development. researchgate.net This mutant exhibited a chlorotic seedling phenotype, indicating that the disruption of GARS and the subsequent lack of GAR and downstream purines adversely affect the expression of plastid-encoded genes. researchgate.net This finding underscores the importance of de novo purine synthesis in organellar biogenesis and function.

Studies in Chinese hamster ovary (CHO) cells have also been instrumental in dissecting the purine biosynthesis pathway. A mutant cell line, AdeC, was characterized as being defective in GARS activity. nih.gov This deficiency was not due to an inhibitor but a direct impairment of the enzyme. nih.gov Notably, this mutant had significant levels of the other two enzymatic activities (AIRS and GART) of the trifunctional GART protein, confirming a specific defect in the GARS domain. nih.gov The creation of such mutants allows for the accumulation of upstream intermediates and enables detailed biochemical analysis of the pathway.

Knockout mouse models have been developed to study purinergic signaling and the broader implications of purine metabolism. nih.govnih.govresearchgate.net While not always directly targeting GARS, these models, such as those with a knockout of the urate oxidase gene, create a state of hyperuricemia that mimics human metabolic disorders and highlights the systemic effects of altered purine flux. nih.govresearchgate.net Although homozygous knockout of many purinoceptors was not developmentally lethal, suggesting functional compensation, these models are critical for understanding the in vivo consequences of modified purine metabolism. nih.gov

Table 1: Examples of Genetic Mutants and Knockout Models in Purine Metabolism Research

| Model Organism | Gene/Enzyme Affected | Phenotypic Characteristics | Research Application |

| Rice (Oryza sativa) | Glycinamide ribonucleotide synthetase (GARS) | Chlorotic seedlings, defective chloroplast development. researchgate.net | Studying the role of purine biosynthesis in plant development and organelle function. researchgate.net |

| Chinese Hamster Ovary (CHO) Cells | Glycinamide ribonucleotide synthetase (GARS) in AdeC mutant | Requirement for exogenous purines for growth, accumulation of upstream metabolites. nih.gov | Dissecting the individual steps and enzymatic functions within the de novo purine synthesis pathway. nih.gov |

| Mouse (Mus musculus) | Urate oxidase (Uox) | Hyperuricemia, renal dysfunction, metabolic disorders. nih.govresearchgate.net | Modeling human diseases associated with altered purine metabolism. nih.govresearchgate.net |

Development and Application of Research Tools and Probes

The direct study of this compound and its enzymatic environment is facilitated by the development of specialized research tools and probes. While specific fluorescent probes for GAR itself are not widely reported, various assays and synthetic approaches provide the means to investigate its role in the purine biosynthesis pathway.

A key tool for studying the enzyme that succeeds GARS, glycinamide ribonucleotide transformylase (GART), is an assay that utilizes GAR as a substrate. mdpi.com This assay often employs a substitute for the natural cofactor, 10-formyl-tetrahydrofolic acid, such as formyldideazafolic acid (fDDF), and monitors the formation of 5,8-dideazafolate. mdpi.comnih.gov The ability to conduct this assay with either diastereomerically pure β-GAR or a mixture of anomers has been important for detailed mechanistic studies. mdpi.com The stereoselective synthesis of β-GAR has been achieved, providing pure material for these enzymatic assays. mdpi.com

The development of fluorescent probes is a powerful strategy for targeting and imaging specific enzymes and metabolites within the cell. nih.govnih.gov The general structure of such probes includes a recognition group specific to the target, a linker, and a fluorophore. nih.gov While probes have been successfully developed for various enzymes, including caspases and elastases, the design of a specific probe for this compound or GARS remains an area for future development. nih.gov The creation of such a tool would enable real-time visualization of GAR localization and flux within the cell.

Isotopically labeled metabolites serve as crucial probes for tracing metabolic pathways. mdpi.com In studies of de novo purine synthesis, isotopically labeled forms of GAR and other intermediates have been used to track their uptake and metabolic fate in cells. mdpi.com These flux experiments, coupled with mass spectrometry, allow for the quantification of pathway activity and the identification of metabolic bottlenecks or rerouting. mdpi.com

Omics Technologies for Comprehensive Metabolic Pathway Analysis

Metabolomics and Fluxomics for Pathway Activity and Intermediates

Metabolic flux analysis using isotype-labeled substrates, such as [Amide-15N] glutamine, allows for the tracing of nitrogen atoms through the purine synthesis pathway. researchgate.net This technique has been used to demonstrate that knockdown of enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP), can reroute metabolic flux towards de novo synthesis, leading to increased levels of intermediates like inosine (B1671953) monophosphate (IMP). researchgate.net Such studies highlight the dynamic interplay between the de novo and salvage pathways in maintaining the cellular purine pool.

Metabolomic profiling has been instrumental in characterizing the consequences of genetic defects in the purine pathway. For instance, in HeLa cell lines with knockouts of specific purine synthesis enzymes, metabolomics can identify the accumulation of specific intermediates. sci-hub.se Interestingly, a knockout of the trifunctional GART enzyme did not lead to an accumulation of its substrate, 5-phosphoribosylamine (PRA), suggesting the instability of this intermediate. sci-hub.se In contrast, knockouts of later enzymes in the pathway do result in the buildup of their respective substrates. sci-hub.se

These "omics" approaches have also revealed the channeling of intermediates within multi-enzyme complexes known as purinosomes. nih.gov Metabolomics and in situ chemical imaging have shown that these complexes, which include GARS, act to increase the flux through the pathway by facilitating the transfer of intermediates between active sites. nih.gov

Table 2: Metabolomics and Fluxomics Studies of Purine Metabolism

| Study Type | Key Findings | Implication for this compound |

| Metabolic Flux Analysis | Rerouting of metabolic flux from purine salvage to de novo synthesis upon PNP knockdown. researchgate.net | Demonstrates the dynamic regulation of the pathway producing GAR. |

| Metabolomic Profiling of Knockout Cells | Lack of PRA accumulation in GART knockout cells suggests substrate instability. sci-hub.se | Provides context for the efficient conversion of PRA to GAR by GARS. |

| Purinosome Analysis | Enzymes of the de novo pathway, including GARS, cluster to enhance metabolic flux. nih.gov | Suggests that GAR is likely channeled to the next enzyme in the pathway. |

Proteomics and Transcriptomics for Enzyme Expression and Regulation

Proteomics and transcriptomics offer a comprehensive understanding of the expression and regulation of the enzymes involved in the metabolism of this compound, particularly GARS. These technologies have revealed insights into the transcriptional control of the GARS gene and the post-translational modifications that modulate its activity.

Transcriptomic analyses have shown that the expression of GARS (encoded by the GARS1 gene in humans) is altered in various diseases, including cancer. nih.govmdpi.com For example, GARS1 expression is significantly upregulated across multiple cancer types and can be associated with prognosis. nih.govmdpi.com Gene set enrichment analysis has linked GARS1 expression to immune regulatory pathways. nih.gov In prostate cancer, GARS mRNA expression was found to be significantly upregulated, particularly in metastatic disease. mdpi.com

Proteomic studies have been crucial in identifying the post-translational modifications (PTMs) of enzymes in the de novo purine synthesis pathway. mdpi.com PTMs such as phosphorylation are reversible modifications that can dynamically regulate the activity, localization, and interactions of proteins. youtube.comnih.govlibretexts.org The enzymes of the purine synthesis pathway are known to be phosphorylated, suggesting a complex regulatory network that controls pathway flux in response to cellular signals. sci-hub.se Proteomic analysis of ribosomes has even identified non-ribosomal proteins, like glycogen (B147801) synthase, that can associate with ribosomes and potentially link the energy state of the cell to the translation machinery, which is highly dependent on purine availability. nih.gov

The organization of the genes encoding these enzymes also varies across species. In bacteria, GARS is a monofunctional enzyme encoded by the purD gene. ebi.ac.ukwikipedia.org In higher eukaryotes, GARS is part of a trifunctional enzyme that also contains phosphoribosylglycinamide formyltransferase (GART) and phosphoribosylaminoimidazole synthetase (AIRS) activities. nih.govnih.gov This gene fusion is thought to facilitate substrate channeling and increase the efficiency of the pathway.

Future Directions and Emerging Research Avenues in N 1 5 Phospho D Ribosyl Glycinamide Research

Elucidating Unresolved Enzymatic Mechanisms and Regulatory Nodes

The enzyme that catalyzes the formylation of N(1)-(5-phospho-D-ribosyl)glycinamide is Glycinamide (B1583983) Ribonucleotide Transformylase (GART). ebi.ac.ukwikipedia.org While its basic function is understood, significant questions regarding its mechanistic nuances and regulation remain. In humans, GART is one domain of a large trifunctional enzyme, in contrast to the smaller, monofunctional protein found in organisms like E. coli. wikipedia.orgnih.gov Future research will likely focus on the functional and regulatory differences imparted by this structural distinction, exploring how the human trifunctional arrangement facilitates substrate channeling and coordinates sequential reactions. nih.gov

Intensive studies have employed site-directed mutagenesis to probe the roles of conserved active site residues in GART, but a complete picture of the catalytic mechanism, including the precise stabilization of transition states, is still developing. ebi.ac.uknih.gov Beyond the active site, the allosteric regulation of the de novo purine (B94841) nucleotide biosynthesis (DNPNB) pathway is an area of renewed interest. frontiersin.org The pathway is controlled by complex feedback inhibition from its end-products, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), and the feedforward activation of enzymes by their substrates, such as the stimulation of the pathway's second step by phosphoribosyl pyrophosphate (PRPP). biologyinsights.comnews-medical.net However, the specific allosteric sites and the dynamic interplay of various regulatory molecules on enzymes like GART are not fully mapped.

Emerging research seeks to uncover novel regulatory nodes, including the impact of post-translational modifications on enzyme activity and complex formation. nih.gov Furthermore, understanding the transcriptional regulation of the genes encoding pathway enzymes, such as the role of transcription factors like PurR and RbsR in bacteria, provides a blueprint for investigating analogous control mechanisms in human cells. frontiersin.org

Advanced Understanding of Purinosome Dynamics and Compartmentation

A major advancement in understanding purine metabolism was the discovery of the purinosome, a dynamic, multi-enzyme complex that includes GART and other enzymes of the de novo pathway. nih.govjst.go.jp These structures form reversibly when cells have a high demand for purines, such as during purine depletion or specific phases of the cell cycle. nih.govnih.govpnas.org Research indicates that purinosome formation enhances the metabolic flux of the pathway, likely by channeling unstable intermediates and increasing efficiency. nih.govnih.govnih.gov

Outstanding questions that will drive future research include determining the exact stoichiometry of the enzymes within the purinosome, identifying the full complement of associated proteins like chaperones (e.g., HSP70, HSP90), and elucidating the mechanisms that control the trafficking of enzymes to these metabolic hotspots. nih.govjst.go.jpnih.gov The assembly and disassembly of the purinosome are known to be regulated by cellular signaling pathways and are dependent on the cell cycle, peaking in the G1 phase when purine demand is high. jst.go.jpnih.govpnas.org

Novel Mechanistic Insights into Disease Pathogenesis and Therapeutic Target Discovery

The de novo purine biosynthetic pathway, in which this compound is a key intermediate, is a validated and critical target for therapeutic intervention, particularly in cancer. nih.govrsc.org Rapidly proliferating cancer cells often exhibit upregulated purine synthesis to meet their high demand for nucleic acids. nih.govnih.gov The expression of genes related to purine metabolism frequently correlates with cancer aggressiveness and resistance to chemotherapy. nih.govnih.gov Consequently, enzymes in this pathway, including GART and inosine (B1671953) monophosphate dehydrogenase (IMPDH), are attractive targets for anticancer drugs. nih.govnih.gov Future work will focus on developing more selective inhibitors and exploring combination therapies, such as simultaneously targeting the PI3K signaling pathway and IMPDH, which has shown enhanced efficacy in preclinical models of hepatocellular carcinoma. nih.gov

Beyond cancer, the dysregulation of purine metabolism is implicated in other human diseases. For instance, defects can lead to metabolic disorders like hyperuricemia, the excess of uric acid in the blood that causes gout. physiology.orgyoutube.com The pathway also represents a potential target for the development of novel antibiotics and antiviral agents, as inhibiting purine synthesis is detrimental to pathogens. rsc.orgrsc.org Research into first-in-class inhibitors against microbial enzymes in the pathway, such as PurF in M. tuberculosis, highlights the potential for this strategy. researchgate.net

Emerging research is also focused on the role of the purinosome in disease. An increased number of purinosome-containing cells has been linked to Lesch-Nyhan disease, and the formation of these complexes is crucial for the growth of some cancer cells. nih.govresearchgate.net Understanding the specific mechanisms by which purinosome dynamics contribute to disease pathogenesis could unveil novel therapeutic targets aimed at disrupting this metabolic organization. nih.gov

Development of Innovative Analytical and Imaging Technologies for Pathway Visualization

Advances in analytical and imaging technologies are revolutionizing the study of metabolic pathways, including the synthesis of purines involving this compound. Live-cell imaging using fluorescently tagged proteins, such as FGAMS-GFP, has been instrumental in visualizing the formation and dynamics of purinosomes in real-time. nih.govresearchgate.nettechnologynetworks.com The next frontier in imaging involves the application of super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED), which will allow for a more detailed structural analysis of these metabolic complexes. nih.gov

Mass spectrometry (MS)-based techniques are critical for quantifying metabolic intermediates and measuring pathway flux. mblintl.com Advanced MS reagents and methods improve the sensitivity and resolution of metabolite detection. mblintl.com A particularly powerful approach has been the combination of metabolomics with high-resolution imaging. Gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS), for example, enables three-dimensional chemical imaging of purine synthesis within single cells, providing direct visualization of metabolite channeling within purinosomes. nih.govresearchgate.netnih.gov

Other innovative technologies are also emerging. Isotope tracer studies are fundamental to tracking the flow of atoms through the pathway. nih.gov Novel fluorescent probes are being developed for real-time monitoring of specific metabolic activities inside living cells. mblintl.com Furthermore, techniques like Carbon Isotope Imaging and Spectral Tracing (CIIST), a form of Raman imaging, offer new ways to visualize metabolic activity at the subcellular level. themoonlight.io High-throughput platforms that combine cell-free protein synthesis with rapid analysis methods like self-assembled monolayer desorption ionization (SAMDI) mass spectrometry are accelerating the discovery and engineering of metabolic pathways. northwestern.edu

Systems Biology Approaches to Integrate Purine Metabolism with Global Cellular Networks

To fully understand the role of this compound and its associated pathway, it is essential to place it within the broader context of the cell's entire metabolic and signaling network. Systems biology approaches aim to achieve this integration. Purine synthesis is intricately connected to other central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (which produces the precursor PRPP), one-carbon metabolism (which supplies formyl groups), and mitochondrial metabolism (which provides ATP, amino acids, and other substrates). nih.govnih.govresearchgate.net

Computational modeling is a key tool in systems biology. nih.gov By creating mathematical models based on known enzyme kinetics and regulatory interactions, researchers can simulate the flow of metabolites through the purine pathway and predict how it will respond to various perturbations, such as enzyme deficiencies in metabolic disorders. nih.gov These models are becoming increasingly sophisticated as they integrate multiple layers of 'omics' data, including genomics, transcriptomics, and metabolomics, to provide a holistic view of metabolic regulation. numberanalytics.com

Signaling networks are also a critical component of this integrated view. The mTOR pathway, for example, acts as a central hub that senses nutrient availability and cellular energy status and coordinates purine synthesis accordingly. nih.govnih.govnih.gov Future research will focus on mapping the complex circuits that link purine metabolism to global cellular processes. This includes investigating how purine levels themselves act as signals and how the pathway interacts with other cellular systems, such as the gut microbiota, which is emerging as a regulator of host purine homeostasis. nih.govnih.gov These integrative approaches will be essential for understanding the systemic effects of purine metabolism in health and disease.

Q & A

Q. How is N(1)-(5-phospho-D-ribosyl)glycinamide quantified in purine biosynthesis studies?

Methodological Answer: Quantification typically involves enzymatic assays coupled with high-performance liquid chromatography (HPLC) or mass spectrometry. For example, phosphoribosylglycinamide formyltransferase (GARFT, purN) activity can be measured by tracking the conversion of 10-formyltetrahydrofolate and this compound to tetrahydrofolate and N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide using UV-Vis spectroscopy at 290 nm . Agar diffusion assays with bacterial knockout strains (e.g., ΔpurD or ΔpurF) can also indirectly assess metabolite levels by correlating growth phenotypes with pathway activity .

Q. What enzymatic reactions involve this compound?

Methodological Answer: The compound is a substrate in two key reactions:

- PurN (GARFT): 10-formyltetrahydrofolate donates a formyl group to produce N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide, critical for folate-dependent purine biosynthesis .

- PurD (phosphoribosylamine-glycine ligase): Catalyzes the ATP-dependent ligation of glycine to phosphoribosylamine (PRA), forming this compound. Knockout strains (e.g., ΔpurD) accumulate PRA, enabling reverse genetic studies .

Q. What are common experimental challenges in detecting this compound?

Methodological Answer: Key challenges include:

- Instability: The compound is prone to degradation under non-optimal pH or temperature. Samples should be flash-frozen in liquid nitrogen and stored at -80°C.

- Interference: Similar intermediates in purine pathways (e.g., PRA or fgam) may co-elute in chromatography. Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for specificity .

Advanced Research Questions

Q. How does folate availability influence metabolic flux through this compound in bacterial systems?

Methodological Answer: Under folate limitation, cells shift from the folate-dependent GARFT (purN) pathway to the ATP-dependent GART (purT) pathway. This can be modeled using ME-models (metabolism and expression models) to simulate proteome allocation changes. For example, E. coli upregulates purT to utilize free formate instead of 10-formyltetrahydrofolate, reducing reliance on folate pools . Experimental validation involves:

- 13C metabolic flux analysis (MFA) to trace carbon sources.

- Knockout strains (ΔpurN/ΔpurT) to assess growth defects under varying folate conditions .

Q. How can researchers resolve contradictory data on this compound accumulation under enzyme inhibition?

Methodological Answer: Contradictions often arise from off-target effects of inhibitors (e.g., antifolates) or compensatory pathway activation. A systematic approach includes:

- Time-course metabolomics to distinguish primary vs. secondary metabolite changes.

- Enzyme kinetics assays (e.g., Km and Vmax for PurD/PurN) under inhibitor treatment.

- Genetic complementation (e.g., purN overexpression) to confirm target specificity .

Q. What role does this compound play in bacterial survival during antifolate treatment?

Methodological Answer: In E. coli, purN activity is essential for recycling formyl-tetrahydrofolate under antifolate stress, maintaining minimal folate pools for purine synthesis. Key methods:

- Conditional knockdowns (e.g., CRISPRi) to titrate purN expression.

- Metabolite profiling (e.g., LC-MS) to correlate survival with fgam/gar ratios.

- Fluorescent reporter strains to monitor purine pathway activity in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.